4-Chloro-3-methylaniline

Overview

Description

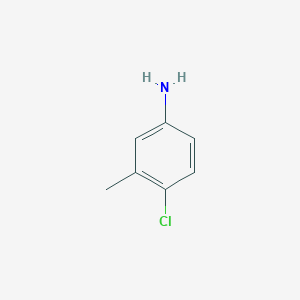

4-Chloro-3-methylaniline, also known as 4-Chloro-m-toluidine, is a halogenated aniline derivative. It is characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the benzene ring, with an amino group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

4-Chloro-3-methylaniline is a halogenated aniline

Mode of Action

The compound undergoes a diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid . This suggests that the compound may act as a precursor in the synthesis of these acids, potentially influencing their associated biochemical pathways.

Biochemical Pathways

Given its transformation into 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid , it’s plausible that it may influence pathways involving these compounds.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-methylaniline interacts with various enzymes and proteins. For instance, it is utilized by Pseudomonas cepacia strain CMA1, which was isolated from soil . This strain degrades this compound, using it as the sole source of carbon, nitrogen, and energy .

Cellular Effects

It is known that Pseudomonas cepacia strain CMA1 can degrade this compound . This suggests that the compound may have some influence on cellular metabolism in this strain.

Molecular Mechanism

It is known to undergo diazotization reaction with fluoroboric acid . This reaction could potentially influence its interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

It is known to be utilized by Pseudomonas cepacia strain CMA1 as a source of carbon, nitrogen, and energy , suggesting that it may be involved in certain metabolic pathways in this strain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methylaniline can be synthesized through the reduction of 2-chloro-5-nitrotoluene. The reduction process typically involves the use of a platinum catalyst and hydrogen gas under controlled temperature (85-120°C) and pressure (0.7-1.2 MPa) conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using similar conditions as mentioned above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylaniline undergoes various chemical reactions, including:

Diazotization: Reaction with fluoroboric acid to form 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Diazotization: Fluoroboric acid is commonly used as a reagent.

Reduction: Hydrogen gas and platinum catalyst are used for the reduction of nitro groups.

Major Products:

- 4-Chloro-3-tolylphosphonic acid

- Bis(4-chloro-3-tolyl)phosphinic acid

Scientific Research Applications

4-Chloro-3-methylaniline is utilized in various scientific research applications:

- Chemistry: It serves as a building block for the synthesis of complex organic molecules.

- Biology: Used in the study of enzyme inhibitors and other biochemical processes.

- Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.

- Industry: Employed in the production of dyes, pigments, and agrochemicals .

Comparison with Similar Compounds

- 3-Chloro-2-methylaniline

- 2-Chloro-4-methylaniline

- 4-Chloro-2-methylaniline

- 2-Chloro-5-methylaniline

Comparison: 4-Chloro-3-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific applications in chemical synthesis and industrial processes .

Biological Activity

4-Chloro-3-methylaniline, also known as 4-chloro-m-toluidine, is an organic compound with the molecular formula C₇H₈ClN and a molecular weight of approximately 141.6 g/mol. It is primarily utilized in the synthesis of dyes and pesticides, and its biological activity has been a subject of research due to its potential health effects and environmental implications.

- IUPAC Name : this compound

- CAS Number : 7149-75-9

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.598 g/mol

- Synonyms : 5-amino-2-chlorotoluene, m-toluidine

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicity :

- Studies have shown that exposure to this compound can lead to acute and chronic toxicity in various organisms. For instance, it has been implicated in causing methemoglobinemia, which affects the blood's ability to carry oxygen, leading to symptoms like fatigue and cyanosis .

- The compound has also been classified as a probable carcinogen based on its structural similarity to other known carcinogenic anilines .

-

Carcinogenic Potential :

- Epidemiological studies indicate a correlation between exposure to this compound and increased incidence of bladder cancer among workers in chemical manufacturing . A notable study reported a standardized incidence ratio (SIR) of 53.8 for bladder tumors among exposed workers, suggesting significant carcinogenic potential .

- Animal studies further support these findings, where long-term exposure resulted in tumor formation in various tissues, particularly in the urinary tract .

-

Environmental Impact :

- The compound is frequently detected in environmental samples, particularly in agricultural settings where it is used as a pesticide. Its persistence in soil and water raises concerns about ecological toxicity and bioaccumulation in non-target species .

- Regulatory assessments have highlighted the need for monitoring its levels in soil due to its potential adverse effects on both human health and ecological receptors .

Case Study 1: Occupational Exposure

In a study involving workers at a chemical plant producing chlordimeform (which contains this compound), researchers monitored urinary concentrations of the compound post-exposure. The findings revealed significant levels of this compound in workers' urine, correlating with acute health effects such as nausea and headaches following exposure incidents .

Case Study 2: Environmental Monitoring

A comprehensive analysis conducted on agricultural lands treated with pesticides containing this compound showed detectable residues in soil samples. The study indicated that levels could reach up to 61 ppb in rice grains post-treatment, raising concerns about food safety and long-term ecological effects .

Research Findings

| Study | Findings |

|---|---|

| Popp et al. (1992) | Reported significant bladder cancer incidence among workers exposed to this compound at a chemical plant. |

| Folland et al. (1978) | Documented acute health effects among workers packaging chlordimeform, linked to urinary concentrations of the compound. |

| Iizuka & Masuda (1979) | Detected varying concentrations of this compound in agricultural products post-pesticide application. |

Properties

IUPAC Name |

4-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCTGNZNHSZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073377 | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-75-9 | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q2W6L7BWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the different positions of methyl and chlorine groups in phenylcarbamoylated β-cyclodextrin derivatives when separating flavonoid enantiomers?

A1: Research indicates that the position of electron-donating (methyl) and withdrawing (chlorine) groups in phenylcarbamoylated β-cyclodextrin derivatives significantly influences their enantioselectivity towards flavonoids. [] A study comparing two such derivatives, one with the chlorine at the 4th position and methyl at the 3rd position (CSP1) and the other with chlorine at the 5th and methyl at the 2nd position (CSP2), revealed that CSP1 exhibited higher enantioselectivity. This difference highlights the importance of spatial arrangement and electronic effects in chiral recognition, making CSP1 a potentially valuable tool in separating flavonoid enantiomers. []

Q2: How does 4-Chloro-3-methylaniline contribute to the antioxidant properties of novel oxime derivatives?

A2: While the provided research doesn't explicitly detail the mechanism of action, it suggests that the incorporation of this compound into the structure of oxime derivatives contributes to their overall antioxidant activity. [] These novel compounds demonstrated promising results in scavenging oxidative stress conditions, showing comparable and even superior activity to standard antioxidants like BHA, TBHQ, BHT, and Trolox. [] Further research is necessary to understand the specific interactions and contributions of this compound to the antioxidant properties.

Q3: Can this compound be metabolized by enzymes, and what implications does this have?

A3: Research has identified that the Arylamine N-acetyltransferase enzyme found in Vibrio vulnificus [(VIBVN)NAT] can utilize this compound as a substrate. [] This enzyme catalyzes the transfer of an acetyl group to the amine group of this compound. This metabolic transformation could potentially affect the compound's activity and fate within biological systems. Further studies are needed to explore the potential impact of this metabolic pathway on the compound's overall properties and behavior in various biological contexts. []

Q4: Are there spectroscopic techniques available to identify and characterize this compound?

A4: Yes, Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, combined with ab initio calculations, have been successfully employed to analyze and characterize this compound. [] These techniques provide valuable insights into the vibrational frequencies associated with specific bonds and functional groups within the molecule, allowing for its identification and structural characterization.

Q5: Is there a way to synthesize N-(4-Chloro-3-tolyl)-N′-methylurea using this compound?

A5: Research confirms that N-(4-Chloro-3-tolyl)-N′-methylurea can be synthesized by reacting this compound with N-methylurea in the presence of 1,2,4-trichlorobenzene as a solvent. [] This method achieved a conversion rate of 60% and a yield of 67%, demonstrating a viable synthetic pathway for this compound using this compound as a starting material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.